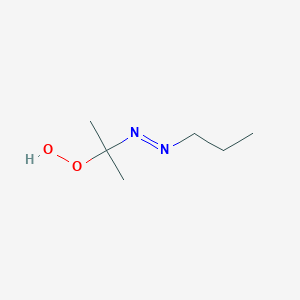
叔丁基 4-(1H-吲哚-3-基)-5,6-二氢吡啶-1(2H)-羧酸酯
描述
Tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is a compound that appears to be related to a class of dihydropyridine derivatives. These compounds are of interest due to their potential applications in pharmaceutical chemistry as intermediates for the synthesis of various biologically active molecules. The tert-butyl group is a common protecting group in organic synthesis, often used to protect carboxylic acids.
Synthesis Analysis
The synthesis of related dihydropyridine derivatives has been reported in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, which involves a five-step chromatography-free synthesis from 2-chloro-1-(2,4-difluorophenyl)-ethanone . Another study reports the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, through a four-step process starting from piperidin-4-ylmethanol . These methods could potentially be adapted for the synthesis of tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction to crystallize in the triclinic space group with specific cell parameters, and the proline ring in the structure was found to be in an envelope conformation . Similarly, the structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using density functional theory (DFT) and compared with the crystal structure determined using single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of dihydropyridine derivatives can be quite diverse. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was shown to react with maleic anhydride to form a Diels-Alder endo-adduct, and further reactions with electrophilic and nucleophilic reagents were performed . These findings suggest that tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate could also undergo various chemical transformations, potentially leading to the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives can be inferred from studies on similar compounds. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was studied using DFT to reveal physicochemical properties, and the molecular electrostatic potential and frontier molecular orbitals were analyzed . These analyses are crucial for understanding the reactivity and potential interactions of the compound with biological targets.
科学研究应用
合成和表征
叔丁基 4-(1H-吲哚-3-基)-5,6-二氢吡啶-1(2H)-羧酸酯是小分子抗癌药物合成中的关键中间体。它通过一系列反应从哌啶-4-基甲醇合成,包括亲核取代、氧化、卤化和消除。该方法产生了对开发有效的抗癌疗法至关重要的高质量化合物 (张等人,2018)。
催化活性
该化合物还被认为是烯丙基和苄基醇化学选择性好氧氧化的催化剂,可有效地将它们转化为相应的 α,β-不饱和羰基化合物。该性质在合成各种有机化合物中至关重要 (沈等人,2012)。
化学转化
该化合物的另一个衍生物用于合成克唑替尼等生物活性化合物。该过程涉及三个步骤,从叔丁基-4-羟基哌啶-1-羧酸酯开始,并通过质谱和 1 HNMR 光谱确认结构。该合成途径强调了该化合物作为药物合成中多功能中间体的作用 (孔等人,2016)。
材料科学应用
进一步拓展其用途,该化合物在材料科学中具有应用,特别是在染料敏化太阳能电池领域。与该化合物相关的羧化花菁染料已被用作纳米晶 TiO2 太阳能电池中的敏化剂,显着提高了光电转换效率。这证明了该化合物在可再生能源技术中的潜力 (吴等人,2009)。
安全和危害
属性
IUPAC Name |
tert-butyl 4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-10-8-13(9-11-20)15-12-19-16-7-5-4-6-14(15)16/h4-8,12,19H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPOPAOZUHAGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585440 | |
| Record name | tert-Butyl 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
155302-27-5 | |
| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155302-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

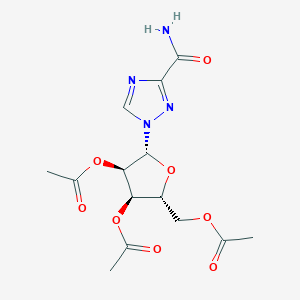
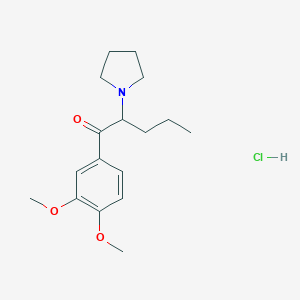

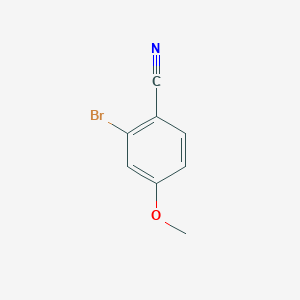
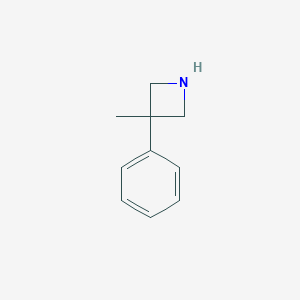

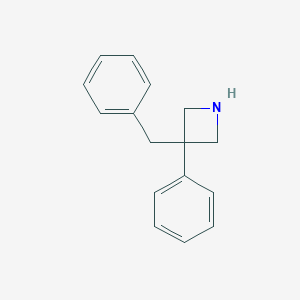
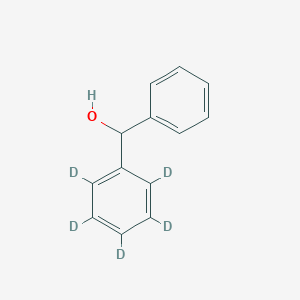
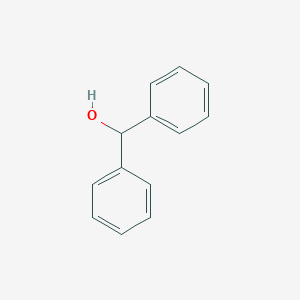
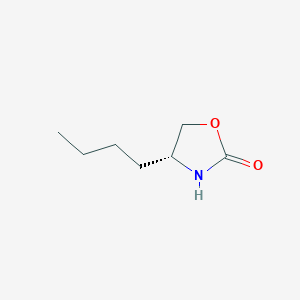
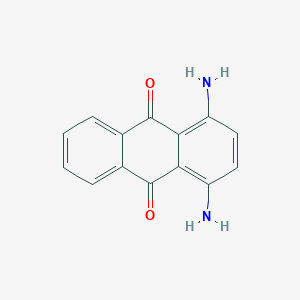
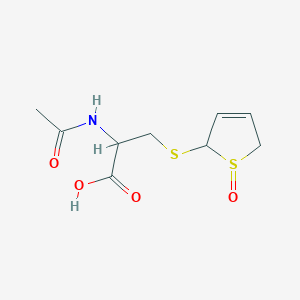
![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)
